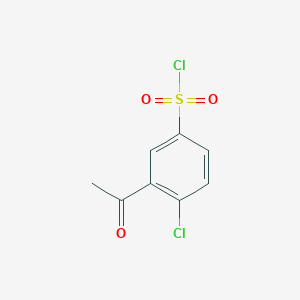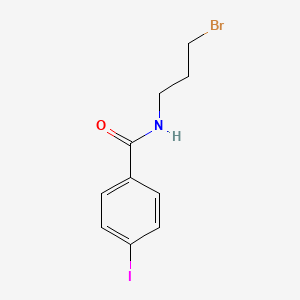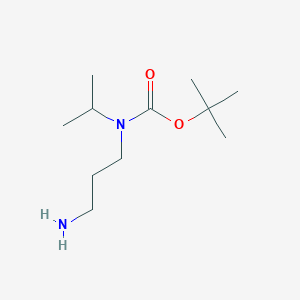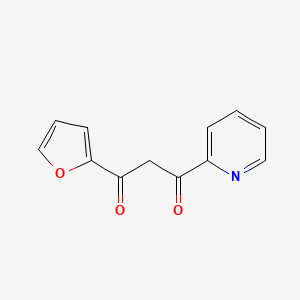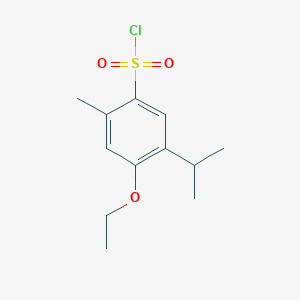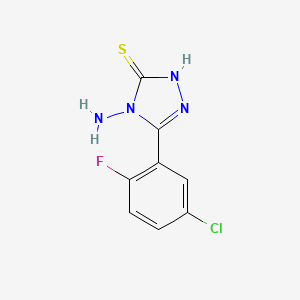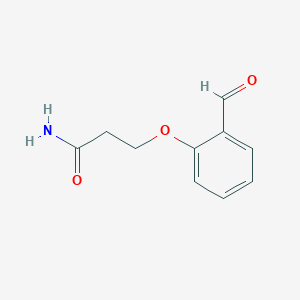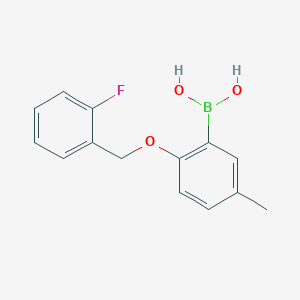![molecular formula C12H17FN2O B1438242 1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine CAS No. 1019627-92-9](/img/structure/B1438242.png)
1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine
Descripción general
Descripción
1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine is a chemical compound with the molecular formula C12H17FN2O and a molecular weight of 224.28 g/mol . This compound is characterized by the presence of a fluorine atom, a morpholine ring, and an ethanamine group attached to a phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-nitroaniline and morpholine.
Reduction: The nitro group of 5-fluoro-2-nitroaniline is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution Reaction: The resulting amine is then reacted with morpholine under suitable conditions to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures.
Aplicaciones Científicas De Investigación
1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Mecanismo De Acción
The mechanism of action of 1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the reuptake of neurotransmitters, thereby affecting neurotransmission and exerting its effects on the nervous system .
Comparación Con Compuestos Similares
1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine can be compared with other similar compounds, such as:
2-(4-Fluorophenyl)ethan-1-amine: This compound has a similar structure but lacks the morpholine ring, which may result in different chemical and biological properties.
This compound derivatives: Various derivatives of the compound can be synthesized by modifying the functional groups, leading to compounds with potentially different activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(5-fluoro-2-morpholin-4-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-9(14)11-8-10(13)2-3-12(11)15-4-6-16-7-5-15/h2-3,8-9H,4-7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJANOVQGPHPKAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Benzyloxy)phenoxy]piperidine](/img/structure/B1438159.png)
![(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone](/img/structure/B1438160.png)

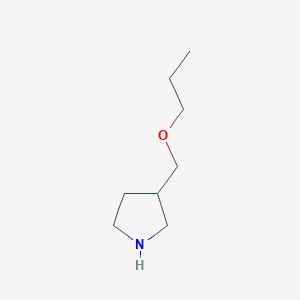
![3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide](/img/structure/B1438165.png)

